molecular formula C14H23N3O2 B6240681 tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 2768327-50-8

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B6240681
CAS No.: 2768327-50-8
M. Wt: 265.4
InChI Key:
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Description

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrazole ring substituted with a cyclopentyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyclopentyl and methyl groups. This can be done using appropriate alkylating agents in the presence of a base.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved by reacting the substituted pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, and nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, while in biological studies, it may act as a modulator of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a similar pyrazole ring but with different substituents, leading to distinct chemical and biological properties.

    tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)methyl (methyl)carbamate:

Uniqueness

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the cyclopentyl and methyl groups, along with the tert-butyl carbamate moiety, imparts distinct chemical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a pharmacophore in drug design.

Properties

CAS No.

2768327-50-8

Molecular Formula

C14H23N3O2

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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